What are the chemical properties of 2-(2,4-Difluorophenyl)-5-methylpyridine?
What are the chemical properties of 2-(2,4-Difluorophenyl)-5-methylpyridine?
An In-Depth Technical Guide to the Chemical Properties of 2-(2,4-Difluorophenyl)-5-methylpyridine
Authored by a Senior Application Scientist
Introduction: A Strategic Building Block in Modern Chemistry
2-(2,4-Difluorophenyl)-5-methylpyridine, hereafter referred to as DFPMPy, is a strategically designed heterocyclic compound that has emerged as a vital building block in both materials science and drug discovery. Its structure, which marries a pyridine core with a difluorinated phenyl ring and a methyl substituent, is not a random assortment of functional groups. Rather, it is a carefully orchestrated molecular architecture where each component imparts specific, advantageous chemical properties.
The pyridine moiety provides a basic nitrogen atom, acting as a coordination site for metals and a hydrogen bond acceptor in biological systems.[1][2] The methyl group at the 5-position enhances solubility in organic solvents and offers a potential site for further synthetic elaboration.[3][4] Most critically, the 2,4-difluorophenyl group profoundly influences the molecule's electronic characteristics. The high electronegativity of the fluorine atoms creates a strong dipole, lowers the energy levels of the highest occupied molecular orbital (HOMO), and can enhance metabolic stability and binding affinity when incorporated into larger bioactive molecules.[3][4][5]
This guide provides an in-depth analysis of the chemical properties of DFPMPy, offering field-proven insights into its synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of DFPMPy are foundational to its handling, reactivity, and application. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 583052-21-5 | [3][6][7] |
| Molecular Formula | C₁₂H₉F₂N | [3][7] |
| Molecular Weight | 205.21 g/mol | [3] |
| Appearance | White to off-white solid/crystals | [6] |
| Melting Point | 55 °C | [6] |
| Boiling Point (Predicted) | 272.7 ± 35.0 °C | [6] |
| Density (Predicted) | 1.188 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 4.20 ± 0.27 | [6] |
| Storage Conditions | Room Temperature, under inert atmosphere | [6] |
| Sensitivity | Air sensitive | [6] |
Spectroscopic Characterization
While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures are predictable:
-
¹H NMR: Signals would appear in the aromatic region (approx. 7.0-8.5 ppm), with distinct coupling patterns for the protons on both the pyridine and difluorophenyl rings. A singlet corresponding to the methyl group (CH₃) would be expected in the upfield region (approx. 2.3-2.5 ppm).
-
¹³C NMR: Resonances for twelve distinct carbons would be observed, with the carbons attached to fluorine exhibiting characteristic splitting (C-F coupling).
-
¹⁹F NMR: Two distinct resonances would be expected for the two non-equivalent fluorine atoms on the phenyl ring.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 205.21, confirming the molecular weight.
Synthesis Methodologies: Building the Core Scaffold
The construction of the C-C bond between the pyridine and phenyl rings is the cornerstone of DFPMPy synthesis. Transition metal-catalyzed cross-coupling reactions are the methods of choice in the field due to their high efficiency, functional group tolerance, and predictable outcomes.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most common and robust method for synthesizing 2-arylpyridines like DFPMPy.[8][9][10][11] This reaction involves the coupling of a pyridine-containing electrophile (e.g., a halide) with an arylboronic acid or ester.
Causality in Protocol Design:
-
Catalyst Selection: A palladium catalyst, such as Pd(dppf)Cl₂, is chosen for its high activity and stability. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial; it stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[8][10][12]
-
Base: A base like sodium carbonate (Na₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.[13]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and can accelerate the reaction.[8][13]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried three-necked flask under an inert nitrogen atmosphere, add 2-bromo-5-methylpyridine (1.0 eq.), (2,4-difluorophenyl)boronic acid (1.1 eq.), and anhydrous sodium carbonate (2.0 eq.).[13]
-
Catalyst Addition: Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).
-
Solvent Addition: Add a degassed 5:1 mixture of 1,4-dioxane and water.[13]
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent like methyl tert-butyl ether (MTBE). Separate the organic layer.
-
Purification: Wash the organic phase sequentially with water and saturated brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure DFPMPy.[13]
Caption: Suzuki-Miyaura cross-coupling workflow for DFPMPy synthesis.
Alternative Synthetic Routes
-
Negishi Coupling: This method couples an organozinc reagent with an organic halide and is also highly effective for forming C(sp²)-C(sp²) bonds.[14][15] It often shows high functional group tolerance and can be performed under mild conditions.[16][17] The organozinc reagent can be prepared in situ, adding to the method's versatility.[15]
-
Direct C-H Arylation: More modern approaches involve the direct arylation of the pyridine C-H bond, avoiding the need to pre-functionalize the pyridine ring with a halide.[18][19] These methods are more atom-economical but can sometimes face challenges with regioselectivity, although directing groups can be used to control the reaction site.[20][21][22]
Chemical Reactivity and Applications
The utility of DFPMPy stems from its distinct reactivity profile and its application as a specialized ligand and pharmaceutical intermediate.
Reactivity Profile
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a Lewis base. It can be protonated by acids and readily coordinates to metal centers, which is the basis for its primary application as a ligand.[3][4]
-
Aromatic Rings: Both the pyridine and difluorophenyl rings can undergo electrophilic aromatic substitution, although the difluorophenyl ring is deactivated by the electron-withdrawing fluorine atoms. The pyridine ring is also generally deactivated towards electrophilic substitution.
-
C-H Activation: The C-H bonds on the pyridine ring, particularly the one ortho to the nitrogen, can be susceptible to activation by transition metals, allowing for further functionalization.[22]
-
Stability: The molecule is stable under recommended storage conditions but is noted to be air-sensitive, likely due to the potential for slow oxidation.[6] Under fire conditions, it can decompose to produce hazardous products including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[23]
Core Applications
1. Ligand in Materials Science
DFPMPy is extensively used as a cyclometalating ligand, particularly in the formation of Iridium(III) complexes.[6][7][24] In these complexes, the DFPMPy coordinates to the iridium center through both its pyridine nitrogen and a C-H bond on the phenyl ring, forming a highly stable five-membered ring.
This application is critical in two advanced technology areas:
-
Phosphorescent Organic Light-Emitting Diodes (OLEDs): The resulting Ir(III) complexes are highly phosphorescent. The fluorine atoms on the phenyl ring help to lower the HOMO energy level of the complex, which allows for tuning of the emission color (often towards blue) and can improve the device efficiency and stability.[3][4]
-
Photocatalysis: These metal-ligand complexes are excellent photosensitizers.[3][4] Upon irradiation with visible light, they can absorb energy to reach an excited state, facilitating single-electron transfer processes to initiate a wide range of chemical reactions. This process, known as metal-to-ligand charge transfer (MLCT), is central to their catalytic cycle.[3][4]
Caption: DFPMPy as a cyclometalating ligand for an Iridium(III) center.
2. Intermediate in Drug Discovery
The pyridine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs.[1][2] Incorporating fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to improve key properties.[5] Fluorine can enhance:
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the molecule more resistant to metabolic degradation by enzymes like cytochrome P450s.[1][5]
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with protein targets.[5]
-
Pharmacokinetics: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[5]
DFPMPy serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic activity in areas such as anti-inflammatory, antiviral, and antiarrhythmic agents.[25][26][27][28]
Conclusion
2-(2,4-Difluorophenyl)-5-methylpyridine is more than a simple chemical reagent; it is a highly versatile platform molecule. Its chemical properties, governed by the interplay between its pyridine, methyl, and difluorophenyl moieties, make it exceptionally well-suited for advanced applications. A thorough understanding of its physicochemical characteristics, synthetic pathways, and reactivity is essential for researchers aiming to leverage its full potential in the development of next-generation OLEDs, novel photocatalytic systems, and innovative therapeutic agents. The robust synthetic methodologies available, coupled with its desirable electronic and steric properties, ensure that DFPMPy will remain a key building block in the scientific landscape.
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